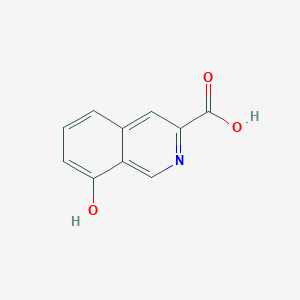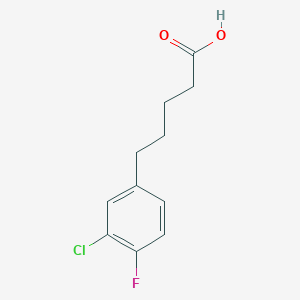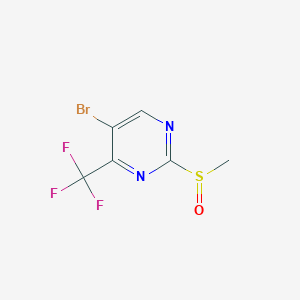
6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a picolinic acid moiety attached to a thiazole ring, which is further substituted with a 3,4-diethoxyphenyl group.
Méthodes De Préparation
The synthesis of 6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid typically involves multi-step reactions. One common synthetic route includes the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea and an α-haloketone under acidic conditions to form the thiazole ring . The reaction conditions often require heating and the use of solvents like ethanol or acetic acid. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity, including the use of catalysts and advanced purification techniques .
Analyse Des Réactions Chimiques
6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenyl group. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mécanisme D'action
The mechanism of action of 6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and disrupting essential biological processes .
Comparaison Avec Des Composés Similaires
6-(2-(3,4-Diethoxyphenyl)thiazol-5-yl)picolinic acid can be compared with other thiazole derivatives, such as:
6-(2-(3,4-Dimethoxyphenyl)thiazol-4-yl)picolinic acid: Similar in structure but with methoxy groups instead of ethoxy groups.
2-(2,4-Diphenyl-1,3-thiazol-5-yl)acetic acid: Another thiazole derivative with different substituents and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development efforts .
Propriétés
Formule moléculaire |
C19H18N2O4S |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-5-yl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C19H18N2O4S/c1-3-24-15-9-8-12(10-16(15)25-4-2)18-20-11-17(26-18)13-6-5-7-14(21-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23) |
Clé InChI |
NIWCSQUEFVUGMQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2=NC=C(S2)C3=NC(=CC=C3)C(=O)O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9H-Fluoren-9-yl)methyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13667151.png)

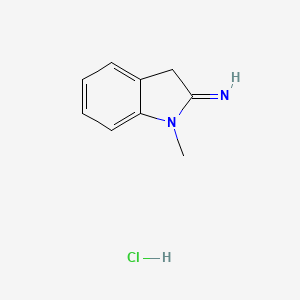
![2-(3-Iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B13667163.png)
![7-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B13667169.png)
![3-Bromo-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13667170.png)
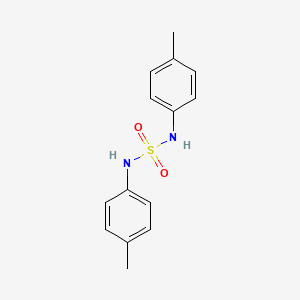

![7-Iodobenzo[d]isoxazole](/img/structure/B13667213.png)
![7-Methoxy-1-methyl-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13667220.png)
![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid](/img/structure/B13667222.png)
